UNC926

Epigenetics Kme reader domain inhibitors L3MBTL1

UNC926 is a synthetic small-molecule methyl-lysine (Kme) reader domain inhibitor that functions by binding to the MBT (malignant brain tumor) domain of the L3MBTL1 protein, a chromatin-interacting transcriptional repressor. It displays a defined inhibitory profile across the MBT domain-containing protein family, with IC50 values of 3.9 μM for L3MBTL1, 3.2 μM for L3MBTL3, and 15.6 μM for L3MBTL4 , while showing no binding to CBX7 and minimal activity toward MBTD1 or SFMBT1 (IC50 >30 μM).

Molecular Formula C16H21BrN2O
Molecular Weight 337.25 g/mol
Cat. No. B611585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC926
SynonymsUNC-926 free base;  UNC-926;  UNC926;  UNC 926.
Molecular FormulaC16H21BrN2O
Molecular Weight337.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2
InChIKeyOWGLFIKZKQOYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC926: A Quantitatively Defined Methyl-Lysine Reader Domain Inhibitor for L3MBTL1 Research


UNC926 is a synthetic small-molecule methyl-lysine (Kme) reader domain inhibitor that functions by binding to the MBT (malignant brain tumor) domain of the L3MBTL1 protein, a chromatin-interacting transcriptional repressor [1]. It displays a defined inhibitory profile across the MBT domain-containing protein family, with IC50 values of 3.9 μM for L3MBTL1, 3.2 μM for L3MBTL3, and 15.6 μM for L3MBTL4 , while showing no binding to CBX7 and minimal activity toward MBTD1 or SFMBT1 (IC50 >30 μM) . As one of the earliest reported small-molecule ligands for a methyl-lysine binding domain, UNC926 remains a key reference compound for probing L3MBTL1-dependent biology, yet its differentiation from related MBT antagonists must be grounded in specific, quantifiable selectivity and potency comparisons rather than generic class-level claims.

UNC926 Procurement Risk: Why L3MBTL1-Targeted Studies Require Compound-Specific Selectivity Data


Although UNC926, UNC669, and UNC1215 are all described as MBT domain antagonists, their selectivity profiles diverge substantially in ways that directly impact experimental interpretation. Substituting one MBT ligand for another without accounting for these quantifiable differences can confound target identification, misattribute phenotypes, and compromise data reproducibility. In particular, UNC926 provides a balanced, micromolar-range inhibitory profile against L3MBTL1, L3MBTL3, and L3MBTL4, whereas UNC1215 is a highly potent and selective L3MBTL3 probe (Kd = 120 nM) with >50-fold selectivity over L3MBTL1 [1]. UNC926's lack of effect on the 53BP1-H4K20me1 interaction further distinguishes it from less-characterized MBT ligands that may exhibit broader cross-reactivity [2]. The selection between these compounds is not interchangeable; it demands quantitative justification aligned to the specific MBT paralog and assay system under investigation.

UNC926 Differential Performance vs. UNC669, UNC1215, and 53BP1: Head-to-Head Quantitative Evidence


UNC926 vs. UNC669: L3MBTL1 Inhibitory Potency Comparison

UNC926 inhibits L3MBTL1 with an IC50 of 3.9 μM, compared to UNC669, the first reported small-molecule ligand for a methyl-lysine binding domain, which inhibits L3MBTL1 with an IC50 of 4.2 μM [1]. While the absolute potency difference is modest (approximately 1.08-fold improvement), UNC926 was developed through structure-activity relationship optimization and retains comparable L3MBTL3 inhibitory activity (IC50 = 3.2 μM) [1]. Note that UNC669 also inhibits L3MBTL3 with an IC50 of 3.1 μM, indicating parallel dual-target activity for both compounds [2]. Researchers selecting between these compounds should consider that UNC926 represents a chemically distinct, later-generation antagonist scaffold, but with overlapping MBT target coverage.

Epigenetics Kme reader domain inhibitors L3MBTL1

UNC926 vs. UNC1215: Divergent L3MBTL Paralog Selectivity

A critical differentiator between UNC926 and UNC1215 lies in their selectivity for L3MBTL paralogs. UNC1215 is a high-potency, selective L3MBTL3 chemical probe (Kd = 120 nM; IC50 L3MBTL3 = 40 nM) with >50-fold selectivity over L3MBTL1 (IC50 = 2 µM) [1]. In contrast, UNC926 does not discriminate strongly between L3MBTL1 (IC50 = 3.9 µM) and L3MBTL3 (IC50 = 3.2 µM), yielding an L3MBTL3/L3MBTL1 ratio of ~0.82, versus ~0.02 for UNC1215 [1]. Researchers probing L3MBTL1-specific biology should not use UNC1215 as a substitute; UNC926's broader MBT coverage makes it more appropriate when interrogating L3MBTL1 function specifically, or when dual L3MBTL1/L3MBTL3 engagement is desired.

Epigenetics MBT domain L3MBTL3 Chemical probe selectivity

UNC926 Demonstrates Specificity for L3MBTL1 Over 53BP1

In a peptide pull-down assay examining the L3MBTL13xMBT-H4K20me1 interaction, UNC926 at concentrations of 1–25 µM exhibited dose-dependent inhibition of the L3MBTL1-histone peptide association, while showing no detectable effect on the binding of 53BP1 to the same H4K20me1 ligand [1]. This selectivity, quantified as no inhibition of 53BP1 binding at concentrations up to 25 µM where L3MBTL1 binding is effectively blocked, demonstrates that UNC926 functionally discriminates between MBT domain-containing proteins (L3MBTL1) and Tudor domain-containing proteins (53BP1) that recognize the same histone mark. This contrasts with less-characterized MBT inhibitors where 53BP1 cross-reactivity has not been established, potentially confounding cellular phenotypes attributed to L3MBTL1 inhibition.

Epigenetics MBT domain 53BP1 Off-target selectivity

UNC926 Paralog-Wide Selectivity Profile Across the MBT Family

Comprehensive selectivity profiling reveals that UNC926 inhibits L3MBTL1, L3MBTL3, and L3MBTL4 with IC50 values of 3.9 µM, 3.2 µM, and 15.6 µM, respectively, while showing no measurable activity (>30 µM) against MBTD1, SFMBT1, or the chromodomain-containing protein CBX7 . This selectivity profile is distinct from that of UNC1215, which potently inhibits L3MBTL3 (IC50 = 40 nM) with weaker activity at L3MBTL1 (IC50 = 2 µM) and L3MBTL4 (IC50 = 11 µM) [1]. Importantly, UNC926's inability to bind CBX7 distinguishes it from broader-spectrum reader domain antagonists and positions it as a selective MBT domain tool that does not cross-react with chromodomain-containing proteins involved in H3K9me3/H3K27me3 recognition.

Epigenetics MBT domain L3MBTL4 CBX7 Selectivity profiling

UNC926 Demonstrates Functional Discrimination Between L3MBTL1 and 53BP1 in H4K20me1-Binding Assays

The H4K20me1 histone mark is recognized by both the MBT domain of L3MBTL1 and the Tudor domain of 53BP1. In functional competition assays, UNC926 selectively disrupts the L3MBTL13xMBT-H4K20me1 interaction without interfering with 53BP1-H4K20me1 binding, establishing a clear pharmacological separation between these two H4K20me1 reader domains [1]. This is in contrast to compounds like UNC1215, which shows measurable affinity for 53BP1 (IC50 = 4 µM via AlphaScreen) [2]. The lack of 53BP1 engagement by UNC926, even at concentrations exceeding its L3MBTL1 IC50, represents a quantifiable advantage for L3MBTL1-specific functional studies in cellular systems where both readers are co-expressed and compete for the same histone mark.

Epigenetics Tudor domain H4K20me1 Reader domain selectivity

UNC926 Application Scenarios: Where Its Quantitative Selectivity Profile Provides Determined Scientific Value


L3MBTL1-Specific Functional Studies Requiring 53BP1 Discrimination

When dissecting L3MBTL1-dependent transcriptional repression at H4K20me1-enriched genomic loci, UNC926 provides a critical advantage over broader MBT inhibitors: its documented lack of 53BP1 cross-reactivity ensures that observed changes in gene expression or chromatin structure can be attributed to L3MBTL1 inhibition rather than confounding Tudor domain engagement . This is particularly relevant in DNA damage response studies where 53BP1 plays a well-established role, and 53BP1 inhibition would independently alter cellular outcomes.

Chemical Probe-Based Validation of L3MBTL1 vs. L3MBTL3 Functional Divergence

UNC926 (balanced L3MBTL1/L3MBTL3 inhibitor) and UNC1215 (L3MBTL3-selective probe) can be used orthogonally in side-by-side experiments to assign biological functions to specific MBT paralogs. When a cellular phenotype is observed with UNC926 but not UNC1215, it likely depends on L3MBTL1; when observed with both, L3MBTL3 involvement is suggested [1]. This orthogonal chemical probing strategy leverages the quantifiable selectivity differences between UNC926 and UNC1215 as experimentally demonstrated.

L3MBTL4 Functional Investigation Without Chromodomain Cross-Reactivity

For laboratories characterizing the relatively understudied L3MBTL4 paralog, UNC926 provides a tractable tool with measurable albeit weaker inhibitory activity (IC50 = 15.6 µM), while avoiding confounding engagement of chromodomain proteins such as CBX7 (IC50 >30 µM) . This selectivity is critical for interpreting L3MBTL4 loss-of-function phenotypes in chromatin biology studies, where chromodomain-mediated H3K9me3/H3K27me3 recognition could otherwise interfere with data interpretation.

Reference Compound for MBT Domain Assay Development and High-Throughput Screening

UNC926 serves as a well-characterized reference inhibitor for establishing and validating AlphaScreen, fluorescence polarization, and peptide pull-down assays targeting L3MBTL1, L3MBTL3, and L3MBTL4. Its defined IC50 values across multiple MBT paralogs (3.9, 3.2, and 15.6 µM) , combined with its inactivity toward 53BP1, CBX7, MBTD1, and SFMBT1, provide a validated selectivity benchmark for screening new chemical entities. This positions UNC926 as a critical positive control in MBT domain-focused drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC926

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.